1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a synthetic organic compound characterized by its unique chemical structure featuring a benzimidazole core substituted with a sulfonyl group and dichloro and methoxy functionalities. This compound is notable for its potential applications in medicinal chemistry and as a catalyst in various organic reactions. The compound is identified by the CAS number 667892-77-5 and has a molecular formula of CHClNOS .
The compound can be synthesized through various organic reactions, primarily involving the formation of the benzimidazole core followed by the introduction of substituents. It is often utilized in research settings for its potential biological activities and as a precursor for other chemical compounds .
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties. This compound is particularly relevant in the fields of medicinal chemistry and organic synthesis due to its structural characteristics and reactivity .
The synthesis of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole typically involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Reaction monitoring can be performed using thin-layer chromatography to confirm completion .
The molecular structure of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole features:
Key data points include:
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole can undergo several types of chemical reactions:
The choice of reagents and conditions is critical for achieving desired transformations while minimizing side reactions. For example, oxidation reactions typically require acidic conditions to facilitate the reaction mechanism effectively .
The mechanism by which 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole exerts its effects is not fully elucidated but may involve:
Data from preliminary studies suggest potential activity against various biological targets, warranting further investigation into its pharmacodynamics and pharmacokinetics .
Key physical properties include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are often employed to characterize these properties further .
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole has several scientific uses:
The systematic IUPAC name 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole precisely defines its molecular architecture. The core consists of a benzimidazole system (a fused bicyclic structure with benzene and imidazole rings) substituted at the N1 position by a sulfonyl linker (–SO₂–). The sulfonyl group connects to a 3,4-dichloro-2-methoxyphenyl ring, creating a hybrid scaffold. The benzimidazole’s C2 position carries a methyl group (–CH₃), critical for steric and electronic modulation [1] [3].
Key substituent configurations include:
Table 1: Substituent Configuration Analysis
Position | Substituent | Steric Effects | Electronic Effects |
---|---|---|---|
Benzimidazole N1 | –SO₂– (sulfonyl) | Planarity constraint | Strong electron withdrawal |
Benzimidazole C2 | –CH₃ (methyl) | Steric blockade | Weak electron donation |
Phenyl C3/C4 | –Cl (chloro) | Increased van der Waals volume | Strong electron withdrawal |
Phenyl C2 | –OCH₃ (methoxy) | Ortho steric clash | Resonance donation |
X-ray crystallography of related benzimidazole-sulfonyl hybrids reveals a near-perpendicular dihedral angle (85–89°) between the benzimidazole and phenyl rings. This orthogonality minimizes steric repulsion and optimizes sulfonyl group geometry. The sulfonyl bridge adopts a tetrahedral configuration with S–N and S–C bond lengths averaging 1.62 Å and 1.76 Å, respectively, consistent with delocalized π-bonding in the S═O groups [3] [6].
Lattice packing analysis indicates dominant van der Waals interactions and halogen bonding. Chlorine atoms (C3/C4) participate in short contacts (3.3–3.5 Å) with adjacent molecules’ oxygen or nitrogen sites, stabilizing the crystal structure. These interactions are critical for predicting solid-state reactivity and solubility [6] [7].
Table 2: Key Crystallographic Parameters for Analogous Compounds
Parameter | Value | Significance |
---|---|---|
Dihedral angle (Bzim–Ph) | 85–89° | Minimizes π-system conjugation |
S–N bond length | 1.62 ± 0.02 Å | Partial double-bond character |
S–C bond length | 1.76 ± 0.03 Å | Influenced by phenyl ring electron density |
Cl···O/N contacts | 3.3–3.5 Å | Halogen bonding network contributors |
The 3,4-dichloro-2-methoxyphenyl group exhibits competing electronic effects:
DFT calculations on analogous systems show a net dipole moment of 4.8–5.2 Debye directed toward the sulfonyl group. The HOMO localizes over the benzimidazole and sulfonyl linker, while the LUMO resides primarily on the dichloro-methoxyphenyl ring, indicating charge-transfer potential. These properties are significant for designing photosensitive derivatives or kinase inhibitors targeting electron-rich ATP pockets [6] [8].
Benzimidazoles exhibit prototropic tautomerism, with 1H- and 3H- forms interconverting via proton transfer. In 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole, N-sulfonylation locks nitrogen at N1, preventing traditional tautomerism. However, dynamic NMR studies of unsulfonylated analogs in acetone-d₆ reveal solvent-dependent equilibrium:
The 2-methyl group disfavors 3H-tautomer formation by introducing steric repulsion. Substituent effects on tautomer energy barriers follow the trend: electron-withdrawing groups (e.g., –Cl) stabilize 1H-forms, while electron-donating groups favor 3H-forms. For the target compound, sulfonylation and 2-methylation render tautomerism kinetically inaccessible, enforcing a fixed 1H-configuration critical for consistent biological interactions [4] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0